beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate
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Overview
Description
Beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate: is a complex organic compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate typically involves multiple steps:
Formation of the Glucopyranoside Moiety: This step involves the glycosylation of a suitable acceptor with a glucosyl donor under acidic or enzymatic conditions.
Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced through a series of reactions, including cyclization and functional group transformations.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the tetraacetate derivative. This is typically achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate can undergo various chemical reactions, including:
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the corresponding sugar and aglycone.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glycosidases).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Glucose and the corresponding aglycone.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted glucopyranosides with different functional groups.
Scientific Research Applications
Beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate involves its interaction with specific molecular targets. The glucopyranoside moiety can be recognized by glycosidases, leading to hydrolysis and release of the active aglycone. The aglycone can then interact with various cellular pathways, potentially modulating biological activities such as inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Methyl beta-D-glucopyranoside: A simpler glycoside with a single methyl group.
Ethyl beta-D-glucopyranoside: Similar structure with an ethyl group instead of the cyclohexenyl group.
Octyl beta-D-glucopyranoside: Contains a longer alkyl chain, used as a non-ionic detergent.
Uniqueness
Beta-D-Glucopyranoside, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl, tetraacetate is unique due to the presence of the cyclohexenyl group and the tetraacetate moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84582-23-0 |
---|---|
Molecular Formula |
C24H36O10 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(hydroxymethyl)-6-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]oxan-3-yl] acetate |
InChI |
InChI=1S/C24H36O10/c1-13-8-10-18(11-9-13)23(6,7)24(33-17(5)29)22(32-16(4)28)21(31-15(3)27)20(30-14(2)26)19(12-25)34-24/h8,18-22,25H,9-12H2,1-7H3/t18?,19-,20-,21+,22-,24+/m1/s1 |
InChI Key |
AZYGIDZBEIFRCW-IGHKMCEWSA-N |
Isomeric SMILES |
CC1=CCC(CC1)C(C)(C)[C@@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)C2(C(C(C(C(O2)CO)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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